(5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one
Description
“(5Z)-5-[2-(2H-1,3-Benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one” is a heterocyclic compound featuring a quinolinone core fused with a hydrazin-ylidene group and a 1,3-benzodioxol substituent.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yldiazenyl)quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-13-5-4-12(11-2-1-7-17-16(11)13)19-18-10-3-6-14-15(8-10)22-9-21-14/h1-8,20H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZMXUBQJJRZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one typically involves the condensation of 5,8-dihydroquinolin-8-one with 2-(2H-1,3-benzodioxol-5-yl)hydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield hydrazine derivatives, which may have different chemical properties.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxides or quinoline N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of functional groups like halogens, nitro, or alkyl groups on the benzodioxole ring.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are being investigated, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The target compound’s 1,3-benzodioxol group is shared with compounds like 4a–4c, which exhibit high synthetic yields (88–96%) and stability .
- Unlike thiazolidinediones (e.g., 5g, 5k), which prioritize aryl substituents for bioactivity, the target’s hydrazin-ylidene group may enhance chelation or redox activity .
Comparison :
- The target compound likely requires multi-step synthesis due to its hydrazin-ylidene moiety, contrasting with the high-yield, single-step methods for benzodioxol derivatives (4a–4c) .
- Thiazol-4(5H)-ones () employ mild conditions (room temperature, ethanol), suggesting the target’s synthesis may benefit from similar green chemistry approaches .
Physical and Spectroscopic Properties
Table 3: Physical Properties of Analogous Compounds
Key Findings :
Table 4: Bioactivity of Structurally Related Compounds
Hypotheses for the Target Compound :
- The conjugated quinolinone-hydrazin-ylidene system may enhance ROS generation, akin to naphthoquinones .
- Cross-reactivity in immunoassays () is plausible due to structural similarity to benzodioxol derivatives, necessitating high-selectivity assays .
Cross-Reactivity and Analytical Considerations
The target compound’s 1,3-benzodioxol group and aromatic core increase the risk of cross-reactivity in immunoassays designed for benzodioxol-containing drugs (e.g., protease inhibitors). Format-dependent variability in antibody binding () underscores the need for orthogonal validation via HPLC or mass spectrometry .
Biological Activity
The compound (5Z)-5-[2-(2H-1,3-benzodioxol-5-yl)hydrazin-1-ylidene]-5,8-dihydroquinolin-8-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure characterized by a hydrazone linkage and a quinolinone moiety. Its molecular formula is , with a molecular weight of approximately 346.4 g/mol. The presence of the benzodioxole group contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammatory responses .
- Antioxidant Activity : It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
- Antimicrobial Properties : In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antimicrobial agent .
Biological Activities
The compound has been investigated for several biological activities:
- Anti-inflammatory Effects : Studies indicate that the compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases.
- Anticancer Potential : Preliminary research shows that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydrazone linkage and variations in the benzodioxole substituents have been explored:
| Modification | Effect on Activity |
|---|---|
| Altering the hydrazone moiety | Changes in potency against COX enzymes |
| Substituting different groups on benzodioxole | Enhanced antioxidant capacity |
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Anti-inflammatory Activity : A study demonstrated that administration of the compound significantly reduced edema in animal models when compared to control groups .
- Antimicrobial Efficacy Assessment : Another investigation assessed its effectiveness against multi-drug resistant bacterial strains, showing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
